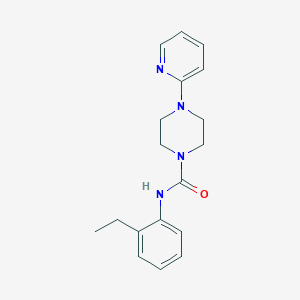![molecular formula C11H9ClFN3O B6038251 2-[(3-chloro-4-fluorophenyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6038251.png)
2-[(3-chloro-4-fluorophenyl)amino]-6-methyl-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-chloro-4-fluorophenyl)amino]-6-methyl-4(3H)-pyrimidinone is a chemical compound that belongs to the pyrimidine class of organic compounds. It is used in scientific research to investigate its mechanism of action and its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-[(3-chloro-4-fluorophenyl)amino]-6-methyl-4(3H)-pyrimidinone involves the inhibition of protein kinases, specifically CDKs and GSK-3. This inhibition leads to the disruption of cell cycle regulation and the induction of apoptosis in cancer cells. The exact mechanism of action is still under investigation, but it is believed that the compound binds to the ATP binding site of the kinases, preventing their activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(3-chloro-4-fluorophenyl)amino]-6-methyl-4(3H)-pyrimidinone are still being studied. However, it has been shown to have potent anti-cancer activity in vitro and in vivo. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[(3-chloro-4-fluorophenyl)amino]-6-methyl-4(3H)-pyrimidinone in lab experiments include its high potency and selectivity for protein kinases, making it an ideal candidate for investigating the role of these kinases in cell cycle regulation and cancer development. However, the limitations of using this compound include its potential toxicity and the need for further investigation into its biochemical and physiological effects.
Future Directions
There are several future directions for the investigation of 2-[(3-chloro-4-fluorophenyl)amino]-6-methyl-4(3H)-pyrimidinone. These include:
1. Investigating its potential as a cancer therapy in clinical trials.
2. Studying its mechanism of action in more detail to identify potential targets for cancer therapy.
3. Investigating its potential as a treatment for other diseases, such as Alzheimer's disease.
4. Investigating its potential as a tool for studying the role of protein kinases in other biological processes, such as cell differentiation and development.
Conclusion:
In conclusion, 2-[(3-chloro-4-fluorophenyl)amino]-6-methyl-4(3H)-pyrimidinone is a promising compound for scientific research, particularly in the field of cancer therapy. Its potent inhibition of protein kinases and its ability to induce cell cycle arrest and apoptosis in cancer cells make it an ideal candidate for further investigation. While there are still limitations to its use, its potential as a tool for investigating the role of protein kinases in other biological processes makes it an exciting area of research for the future.
Synthesis Methods
The synthesis method of 2-[(3-chloro-4-fluorophenyl)amino]-6-methyl-4(3H)-pyrimidinone involves the reaction of 3-chloro-4-fluoroaniline and 2,4-pentanedione in the presence of a base. The reaction proceeds through a condensation reaction to form the desired product. The yield of the reaction is typically high, and the purity of the product can be achieved through recrystallization.
Scientific Research Applications
2-[(3-chloro-4-fluorophenyl)amino]-6-methyl-4(3H)-pyrimidinone has been used extensively in scientific research to investigate its mechanism of action and its biochemical and physiological effects. It has been shown to be a potent inhibitor of several protein kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3). These kinases play a critical role in cell cycle regulation and the development of cancer, making 2-[(3-chloro-4-fluorophenyl)amino]-6-methyl-4(3H)-pyrimidinone a promising candidate for cancer therapy.
properties
IUPAC Name |
2-(3-chloro-4-fluoroanilino)-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFN3O/c1-6-4-10(17)16-11(14-6)15-7-2-3-9(13)8(12)5-7/h2-5H,1H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVATMKXUYHULC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5-[4-(dimethylamino)benzylidene]-2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6038170.png)

![1-(5-cyclopropyl-1H-pyrazol-3-yl)-N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B6038181.png)
![4-fluoro-N-({1-[(4-methoxyphenoxy)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6038190.png)


![3-{4-[4-(dimethylamino)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6038225.png)
![4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-1-[2-(trifluoromethyl)benzyl]-2-pyrrolidinone](/img/structure/B6038228.png)
![2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B6038239.png)
![1-acetyl-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-4-piperidinecarboxamide](/img/structure/B6038241.png)


![2-methoxy-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6038265.png)
![3-{[7-(3-methylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}phenol](/img/structure/B6038273.png)